1-Oxaspiro[2.2]pentane
Overview
Description
“1-Oxaspiro[2.2]pentane” is a chemical compound with the molecular formula C4H6O . It has an average mass of 70.090 Da and a monoisotopic mass of 70.041862 Da .
Molecular Structure Analysis
The molecule contains a total of 12 bonds, including 6 non-H bonds, 2 three-membered rings, 1 aliphatic ether, and 1 Oxirane .
Physical And Chemical Properties Analysis
“1-Oxaspiro[2.2]pentane” has a density of 1.1±0.1 g/cm3, a boiling point of 83.1±8.0 °C at 760 mmHg, and a vapour pressure of 85.2±0.1 mmHg at 25°C . It has an enthalpy of vaporization of 31.0±3.0 kJ/mol and a flash point of -12.3±15.3 °C . The index of refraction is 1.490, and the molar refractivity is 18.2±0.4 cm3 .
Scientific Research Applications
Pheromone Analogues : Oxaspiropentane derivatives, such as 1-Oxaspiro[2.2]pentane, have been explored for their potential as pheromone analogues in insects like the gypsy moth. These compounds can interact with natural pheromones, potentially inhibiting or enhancing the response of male moths (Solari et al., 2007).
Spiroheterocyclic Ring Systems : The compound and its derivatives have been utilized in the synthesis of natural and unnatural products, showcasing unique reactivity patterns due to inherent ring strain. Their applications in synthetic chemistry, particularly in forming spiro heterocyclic systems, are notable (Duffy, Morris, & Romo, 2009).
Synthesis and Spectroscopic Properties : Research has been conducted on the synthesis of 1,4-dioxaspiro[2.2]pentanes from simple allenes, exploring their spectroscopic properties and reactions with nucleophiles. These studies contribute to a deeper understanding of the compound's chemical behavior (Crandall, Batal, Sebesta, & Lin, 1991).
Reactivity with Nitrilimines : The compound's derivatives have been investigated for their reactions with C,N-diarylnitrilimines, contributing to the understanding of their chemical reactivity and potential for creating novel compounds (Tsuge, Watanabe, & Kiryu, 1979).
Stereotriads Synthesis : 1,4-Diazaspiro[2.2]pentanes have been used in synthesizing 1,3-diaminated stereotriads, a process that highlights the compound's utility in organic synthesis and the creation of complex molecular structures (Weatherly, Rigoli, & Schomaker, 2012).
Antitumoral Applications : A dimeric diterpenoid featuring a 1-Oxaspiro[2.2]pentane skeleton, isolated from Euphorbia fischeriana, has shown antitumoral properties and potential applications in cancer research (He et al., 2021).
properties
IUPAC Name |
1-oxaspiro[2.2]pentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O/c1-2-4(1)3-5-4/h1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSOGAEPLTWOWJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60494825 | |
Record name | 1-Oxaspiro[2.2]pentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60494825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
70.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Oxaspiro[2.2]pentane | |
CAS RN |
157-41-5 | |
Record name | 1-Oxaspiro[2.2]pentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60494825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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